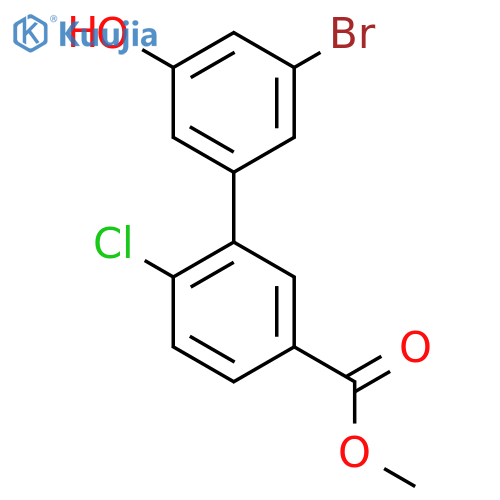

Cas no 1261977-25-6 (3-Bromo-5-(2-chloro-5-methoxycarbonylphenyl)phenol)

1261977-25-6 structure

商品名:3-Bromo-5-(2-chloro-5-methoxycarbonylphenyl)phenol

CAS番号:1261977-25-6

MF:C14H10BrClO3

メガワット:341.584402561188

MDL:MFCD18316157

CID:2767152

PubChem ID:53221880

3-Bromo-5-(2-chloro-5-methoxycarbonylphenyl)phenol 化学的及び物理的性質

名前と識別子

-

- MFCD18316157

- 3-BROMO-5-(2-CHLORO-5-METHOXYCARBONYLPHENYL)PHENOL

- 1261977-25-6

- DTXSID70686476

- Methyl 3'-bromo-6-chloro-5'-hydroxy[1,1'-biphenyl]-3-carboxylate

- 3-Bromo-5-(2-chloro-5-methoxycarbonylphenyl)phenol, 95%

- 3-Bromo-5-(2-chloro-5-methoxycarbonylphenyl)phenol

-

- MDL: MFCD18316157

- インチ: InChI=1S/C14H10BrClO3/c1-19-14(18)8-2-3-13(16)12(6-8)9-4-10(15)7-11(17)5-9/h2-7,17H,1H3

- InChIKey: PNGOFDRSVFHOBJ-UHFFFAOYSA-N

計算された属性

- せいみつぶんしりょう: 339.95018Da

- どういたいしつりょう: 339.95018Da

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 3

- 重原子数: 19

- 回転可能化学結合数: 3

- 複雑さ: 326

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 4.4

- トポロジー分子極性表面積: 46.5Ų

3-Bromo-5-(2-chloro-5-methoxycarbonylphenyl)phenol 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| abcr | AB322363-5 g |

3-Bromo-5-(2-chloro-5-methoxycarbonylphenyl)phenol, 95%; . |

1261977-25-6 | 95% | 5g |

€1,159.00 | 2022-08-31 | |

| abcr | AB322363-5g |

3-Bromo-5-(2-chloro-5-methoxycarbonylphenyl)phenol, 95%; . |

1261977-25-6 | 95% | 5g |

€1159.00 | 2024-04-20 |

3-Bromo-5-(2-chloro-5-methoxycarbonylphenyl)phenol 関連文献

-

Xuejiao Cao,Nikita Joseph,Matt Jellicoe,Ahmed Hussein Mohammed Al-Antaki,Xuan Luo,Dongxiao Su,Colin Raston Food Funct., 2021,12, 1087-1096

-

David V. Baxter,Kenneth G. Caulton,Wen-Chung Chiang,Malcolm H. Chisholm,Vincent F. DiStasi,Sylvain G. Dutremez,James D. Martin,William E. Streib New J. Chem., 2001,25, 400-407

-

5. Synthesis and molecular structure of pentafluoroethyl derivatives of C70: C70(C2F5)8 and C70(C2F5)10Nadezhda B. Tamm,Ilya N. Ioffe,Erhard Kemnitz,Sergey I. Troyanov Dalton Trans., 2009, 2740-2745

1261977-25-6 (3-Bromo-5-(2-chloro-5-methoxycarbonylphenyl)phenol) 関連製品

- 2141326-51-2(4-(2,4-dimethyl-1H-imidazol-1-yl)thiophene-2-carbaldehyde)

- 898641-62-8(1-(4-methoxy-2,3,5-trimethylbenzenesulfonyl)-2-methyl-5-nitro-1H-imidazole)

- 2418727-99-6(5-Ethynyl-2-methyl-3-[(piperazin-1-yl)methyl]phenyl sulfurofluoridate)

- 1965308-73-9(4,4-Dimethyl-pyrrolidine-2-carboxylic acid ethyl ester tosylate)

- 134441-61-5(tert-butyl (2R)-2-(hydroxymethyl)piperidine-1-carboxylate)

- 32329-98-9(3,4'-Dimethoxy-2'-hydroxychalcone)

- 307-59-5(perfluorododecane)

- 1805936-47-3(Ethyl 4-bromo-2-(difluoromethyl)-5-methylpyridine-3-carboxylate)

- 2228160-10-7(1-(3-fluoro-4-methylphenyl)methylcyclopropane-1-carboxylic acid)

- 1100350-49-9({4-(Methoxy-methyl-amino)-methyl-thiazol-2-yl}-carbamic Acid tert-Butyl Ester)

推奨される供給者

Amadis Chemical Company Limited

(CAS:1261977-25-6)

清らかである:99%

はかる:5g

価格 ($):687.0